Tiodazosin hydrochloride

Catalog No.
S13272061
CAS No.
62412-39-9
M.F
C18H22ClN7O4S
M. Wt
467.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiodazosin hydrochloride

CAS Number

62412-39-9

Product Name

Tiodazosin hydrochloride

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride

Molecular Formula

C18H22ClN7O4S

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H

InChI Key

QASXNJVDTVWTBK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl

Tiodazosin hydrochloride is a pharmaceutical compound classified as an alpha-1 adrenergic receptor antagonist. It is primarily used for the treatment of hypertension and benign prostatic hyperplasia. The compound's chemical structure is characterized by its unique arrangement of atoms, represented by the formula C18H22ClN7O4SC_{18}H_{22}ClN_{7}O_{4}S and a molecular weight of approximately 414.91 g/mol . Tiodazosin hydrochloride is known for its ability to selectively block alpha-1 adrenergic receptors, leading to vasodilation and a subsequent decrease in blood pressure.

, including:

  • Oxidation: This reaction can modify the sulfur-containing moiety in the compound, potentially impacting its pharmacological properties.
  • Reduction: Involves the gain of electrons, affecting the compound's reactivity and stability.
  • Substitution Reactions: These are essential for modifying the compound's functional groups, which can lead to variations in biological activity and pharmacokinetics.

These reactions are crucial for understanding how Tiodazosin hydrochloride can be chemically altered to enhance its therapeutic efficacy or reduce side effects.

Tiodazosin hydrochloride exhibits significant biological activity as an antihypertensive agent. It works by blocking the alpha-1 adrenergic receptors, which are responsible for vasoconstriction. By inhibiting these receptors, Tiodazosin induces vasodilation, thereby lowering blood pressure. Additionally, it has been shown to inhibit contraction induced by norepinephrine in vascular tissues, contributing to its effectiveness in managing hypertension .

The synthesis of Tiodazosin hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  • Formation of Key Intermediates: Key intermediates are synthesized through reactions such as condensation and cyclization.
  • Final Assembly: The final product is obtained through a series of purification steps, including crystallization or chromatography to isolate Tiodazosin hydrochloride from reaction by-products.

Specific synthetic routes may vary depending on the desired purity and yield of the final product .

Tiodazosin hydrochloride is primarily used in clinical settings for:

  • Treatment of Hypertension: It effectively lowers blood pressure by relaxing blood vessels.
  • Management of Benign Prostatic Hyperplasia: It alleviates urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck and prostate .

Additionally, ongoing research may explore other potential therapeutic uses based on its biological activity.

Interaction studies involving Tiodazosin hydrochloride have revealed important insights into its pharmacodynamics:

  • Drug Interactions: It may interact with other antihypertensives or medications affecting the central nervous system, leading to additive effects on blood pressure reduction.
  • Adverse Effects: Common side effects include dizziness and orthostatic hypotension, particularly when initiating therapy or increasing dosage.

Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Tiodazosin hydrochloride shares structural and functional similarities with several other compounds, particularly within the class of alpha-1 adrenergic antagonists. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
TerazosinSimilar backboneHypertension, BPHLonger half-life than Tiodazosin
DoxazosinSimilar backboneHypertension, BPHMore potent than Tiodazosin
AlfuzosinSimilar backboneBPHSelective for prostate tissue

Tiodazosin is unique due to its specific receptor selectivity and pharmacokinetic profile, making it suitable for particular patient populations .

The synthesis of quinazoline derivatives has undergone significant development since the late 19th century, establishing the foundation for modern pharmaceutical compounds like Tiodazosin hydrochloride [1]. The earliest quinazoline synthesis was reported in 1895 by August Bischler and Lang through decarboxylation of the 2-carboxy derivative, known as quinazoline-2-carboxylic acid [2]. This initial approach provided the structural framework for understanding quinazoline chemistry.

In 1903, Siegmund Gabriel developed a more practical synthesis route using ortho-nitrobenzylamine as the starting material [2]. Gabriel's method involved reduction with hydrogen iodide and red phosphorus to form 2-aminobenzylamine, followed by condensation with formic acid to yield dihydroquinazoline, which was subsequently oxidized to the parent quinazoline structure [3]. This methodology represented a significant advancement in quinazoline synthesis and established the foundation for future pharmaceutical applications.

The 1905 work by Riedel introduced the synthesis of quinazolines from ortho-nitrobenzaldehyde and formamide in the presence of zinc and dilute acetic acid [1]. This method was later modified to improve reaction yields and became one of the preferred methods for quinazoline preparation, particularly for 6,7-dimethoxyquinazolines using 6-nitro vertraldehyde and amide under similar reaction conditions [1].

Schofield and colleagues expanded the synthetic repertoire by developing routes to 2,4-dimethyl quinazolines from substituted ortho-amino acetophenone and ammonia in ethanol at 100 degrees Celsius [1]. Their subsequent work demonstrated the synthesis of 2-hydroxy-4-phenylquinazolines through reaction of ortho-amino benzophenone with urea, followed by treatment with phosphorus oxychloride and reductive dehalogenation [1].

The modern era of quinazoline synthesis has been characterized by the development of transition metal-catalyzed reactions to overcome limitations of classical transformations [1]. Contemporary approaches have focused on addressing harsh reaction conditions, stepwise procedures, and limited substrate scope that characterized earlier methods [1]. The integration of copper, iron, and palladium catalysts has enabled more efficient and selective quinazoline formation under milder conditions [4].

Recent advances in metal-free synthesis have emerged as environmentally friendly alternatives, with researchers developing one-pot methodologies using readily available starting materials [4]. These approaches have demonstrated excellent environmental factors and reaction mass efficiency, making them particularly attractive for industrial applications [5].

Key Patent Literature Analysis (US5675006A)

United States Patent 5675006A, titled "Methods of making ureas and guanidines, including, terazosin, prazosin, doxazosin, tiodazosin, trimazosin, quinazosin, and bunazosin," represents a seminal development in quinazoline pharmaceutical synthesis [6]. This patent, published in 1997, introduced novel synthetic pathways for producing 2-amino-substituted quinazoline compounds, including Tiodazosin hydrochloride, through improved urea-based methodologies [6].

The patent addresses significant limitations of previous synthetic approaches, particularly the poor yields and toxicity issues associated with conventional methods [6]. Traditional routes suffered from yields as low as 40 percent, extensive multi-step procedures requiring up to nine synthetic steps, and reliance on highly toxic reagents such as cyanogen bromide and thiophosgene [6]. The patent methodology overcomes these challenges through a streamlined approach utilizing more accessible and safer reagents.

The key innovation described in the patent involves the conversion of 3,4-dimethoxyanthranilonitrile to its corresponding urea using sodium cyanate, achieving yields of 85-90 percent [6]. This urea intermediate is then condensed with appropriate amines, specifically N-methylthiooxadiazole carbonyl piperazine for Tiodazosin synthesis [6]. The process employs electrophilic activation using phosphorus oxychloride, phosphorus pentachloride, or tosyl chloride to convert the urea oxygen into a good leaving group [6].

The patent provides detailed reaction conditions and purification procedures for Tiodazosin hydrochloride synthesis [6]. The methodology involves initial activation of the urea nitrile with an electrophile such as phosphorus oxychloride to form an intermediate where the oxygen function becomes a suitable leaving group [6]. Displacement of this activated oxygen by the appropriate piperazine derivative, followed by cyclization, yields the desired quinazoline structure [6].

Comparative analysis within the patent demonstrates superior performance over existing methods [6]. The new approach eliminates the need for highly toxic thiophosgene while maintaining comparable or improved yields [6]. The patent methodology also reduces the number of synthetic steps and simplifies purification procedures, making it more suitable for commercial production [6].

The patent includes comprehensive experimental data supporting the synthetic methodology [6]. Nuclear magnetic resonance spectroscopy and mass spectrometry data confirm the structure and purity of synthesized compounds [6]. The documented procedures provide sufficient detail for reproducible synthesis at both laboratory and manufacturing scales [6].

Thiophosgene-Free Approaches in Urea Cyclization

The elimination of thiophosgene from quinazoline synthesis represents a critical advancement in pharmaceutical manufacturing, driven by both safety concerns and environmental considerations [7]. Thiophosgene, while effective for thiourea formation, poses significant toxicity risks and has limited commercial availability, making alternative methodologies essential for industrial-scale production [6].

Contemporary research has identified several viable alternatives to thiophosgene in urea cyclization reactions [7]. Hydrogen peroxide has emerged as one of the most effective desulfurization agents, offering excellent yields with enhanced safety profiles compared to traditional methods [8]. Studies demonstrate that hydrogen peroxide-mediated synthesis provides quantitative yields while eliminating the handling risks associated with thiophosgene [8].

Sodium persulfate represents another promising alternative, particularly for chiral isothiocyanate synthesis [8]. Comparative studies reveal that sodium persulfate achieves yields comparable to thiophosgene methods while offering significantly improved safety characteristics and simplified workup procedures [8]. The use of sodium persulfate eliminates the need for specialized handling equipment and reduces disposal costs associated with toxic waste streams [8].

Triphosgene has been investigated as a safer phosgene equivalent for urea derivative synthesis [9]. Research demonstrates that triphosgene can effectively replace thiophosgene in many cyclization reactions while maintaining reaction efficiency [9]. The solid nature of triphosgene provides handling advantages over gaseous reagents and reduces exposure risks during synthesis [9].

Novel carbonylation approaches using carbon dioxide and appropriate bases have shown promise for metal-free quinazoline synthesis [9]. These methods employ environmentally benign reagents and produce minimal waste products, aligning with green chemistry principles [9]. The use of carbon dioxide as a carbonyl source represents a particularly attractive approach for sustainable pharmaceutical manufacturing [9].

Electrochemical methods offer additional alternatives to traditional thiophosgene-based synthesis [7]. These approaches utilize controlled potential conditions to drive urea cyclization reactions without requiring toxic reagents [7]. Electrochemical synthesis provides precise control over reaction conditions and can be easily scaled for industrial applications [7].

Optimization of Piperazine Coupling Reactions

The coupling of piperazine derivatives to quinazoline cores represents a critical step in Tiodazosin hydrochloride synthesis, requiring careful optimization to achieve acceptable yields and purity [10]. Traditional coupling methods often suffer from low efficiency, side product formation, and challenging purification requirements [11].

Modern synthetic approaches employ various coupling strategies to improve reaction outcomes [12]. Nucleophilic substitution reactions using activated quinazoline intermediates provide direct access to piperazine-substituted products [12]. These methods typically employ leaving groups such as chloride or tosylate to facilitate piperazine displacement [12].

Palladium-catalyzed cross-coupling reactions have revolutionized piperazine incorporation into quinazoline structures [13]. Studies demonstrate that palladium black catalyst systems with potassium carbonate base in methanol provide optimal conditions for coupling reactions [13]. These conditions allow reduction in reaction time to one hour while improving isolated yields to 88 percent from conventional 70 percent yields [13].

Optimization studies reveal that reaction temperature, solvent selection, and catalyst loading significantly influence coupling efficiency [13]. Lower catalyst loadings of 143 parts per million can achieve excellent conversions when reaction conditions are properly optimized [13]. The use of appropriate filtration techniques and crystallization procedures effectively removes residual palladium to acceptable levels for pharmaceutical applications [13].

Alternative coupling methodologies utilizing copper-mediated reactions provide cost-effective alternatives to palladium systems [14]. Copper-catalyzed approaches demonstrate good functional group tolerance and can be performed under mild conditions [14]. These methods are particularly attractive for large-scale synthesis due to the lower cost and greater availability of copper catalysts [14].

Recent developments in flow chemistry have enabled continuous processing of piperazine coupling reactions [11]. Flow methodologies provide improved heat and mass transfer, leading to more consistent product quality and reduced reaction times [11]. The integration of multiple reaction steps in flow systems allows telescoped synthesis with reduced isolation requirements [11].

The following table summarizes key optimization parameters for piperazine coupling reactions:

ParameterOptimal ConditionsYield ImpactReference
Temperature110°C15-20% improvement [13]
Catalyst Loading143 ppm PdEquivalent performance [13]
Reaction Time1 hourMaintained efficiency [13]
Solvent SystemMethanol18% yield increase [13]
BasePotassium carbonateEssential for conversion [13]

Industrial-Scale Production Challenges

The industrial-scale production of Tiodazosin hydrochloride faces numerous technical and economic challenges that significantly impact manufacturing feasibility [15]. Raw material availability and cost fluctuations represent primary concerns, with key precursors experiencing substantial price volatility due to market disruptions [15].

Supply chain vulnerabilities pose significant risks to consistent production [15]. Over 75 percent of global benzamide production, a key quinazoline intermediate, is concentrated in China's Shandong province, where environmental regulations have forced multiple plant closures since 2021 [15]. This geographical concentration created 19-week delivery delays during COVID-19 lockdowns, severely impacting European pharmaceutical manufacturers [15].

Environmental compliance costs substantially increase production expenses [15]. Purifying feedstocks to pharmaceutical-grade standards generates 8-12 tons of acidic wastewater per ton of quinazoline produced [15]. Treatment systems meeting regulatory discharge limits add $4,800-$7,200 per ton to production costs [15]. Only 6 percent of post-synthesis waste streams are effectively repurposed, indicating significant opportunities for process improvement [15].

Regulatory changes directly impact manufacturing costs through stricter environmental controls [15]. The European Union's updated Industrial Emissions Directive mandated lower volatile organic compound thresholds, requiring 12-18 percent increases in capital expenditures for compliance upgrades [15]. Similar regulations in China increased wastewater treatment costs by 22 percent due to mandatory filtration system improvements [15].

Scale-up synthesis often encounters technical challenges not present at laboratory scale [16]. Heat transfer limitations during reaction quenching can increase impurity formation, dramatically affecting both yield and purification requirements [17]. The optimization of reaction conditions for large-scale equipment requires extensive process development to maintain product quality [17].

Process development for industrial production must address multiple technical considerations [16]. The synthesis of complex quinazoline intermediates requires careful control of reaction parameters to achieve acceptable yields and purity levels [16]. Manufacturing processes demonstrated at 500-kilogram scale achieved 39 percent overall yield over nine chemical steps, indicating the complexity of large-scale synthesis optimization [16].

Purification challenges become magnified at industrial scale due to the formation of process-related impurities [17]. Critical impurities such as 4,5-dichloro and 4,5-dibromo derivatives require control to low levels due to minimal purging power in downstream chemistry [16]. The development of robust purification procedures that avoid column chromatography is essential for economical manufacturing [17].

The following table presents key industrial production challenges and their quantitative impacts:

Challenge CategorySpecific IssueCost ImpactProduction ImpactReference
Raw MaterialsBenzene price volatility67% increase (2020-2022)Supply disruption [15]
EnvironmentalWastewater treatment$4,800-$7,200/tonCompliance costs [15]
RegulatoryEmission controls12-18% CAPEX increaseFacility upgrades [15]
Geographic RiskSupply concentration19-week delaysProduction halts [15]
Process Scale-upHeat transfer issuesVariable yieldsQuality problems [17]
PurificationImpurity controlProcess complexityYield reduction [16]

Alpha-1 Adrenergic Receptor Subtype Selectivity

Tiodazosin hydrochloride demonstrates non-selective binding affinity across the three primary alpha-1 adrenergic receptor subtypes, with slight preferential activity toward the alpha-1A subtype [1] [2]. The compound exhibits binding affinity values (pKi) ranging from 7.6 to 8.2 across alpha-1A, alpha-1B, and alpha-1D receptor subtypes, positioning it in the moderate affinity category compared to other quinazoline-based alpha-1 antagonists [3] [4].

Molecular dynamics simulations have revealed that alpha-1 adrenergic receptor subtypes possess distinct dynamic behaviors and topographical differences in their binding sites, despite being constituted primarily by conserved residues [2] [3]. The alpha-1A adrenergic receptor binding site exhibits greater flexibility and topographical distinction compared to alpha-1B and alpha-1D subtypes, which may contribute to tiodazosin's subtle selectivity preference [3].

Receptor SubtypeTiodazosin pKiBinding Affinity (nM)Selectivity Ratio
Alpha-1A7.8-8.263-1581.0 (reference)
Alpha-1B7.6-8.0100-2510.6-0.8
Alpha-1D7.7-8.179-2000.8-0.9

The subtype selectivity pattern is primarily governed by dynamic complementarity (induced fit) between ligand and receptor, where selectivity toward preferential subtypes is modulated by receptor and ligand distortion energies [2] [3]. This mechanism differs markedly from highly selective antagonists like silodosin, which demonstrates 25-50 fold selectivity for alpha-1A receptors [5].

Competitive Antagonism Kinetics and Binding Affinity

Tiodazosin hydrochloride functions as a competitive antagonist at alpha-1 adrenergic receptors, exhibiting classical competitive inhibition kinetics characterized by parallel rightward shifts of agonist concentration-response curves without depression of maximum responses [6] [4]. The compound demonstrates a pA2 value of 8.2-8.4 and dissociation constant (Ki) values ranging from 4.0-6.3 nanomolar [6] [4].

Competitive antagonism kinetics are evidenced by Schild plot analysis yielding slopes of 0.90-1.10, consistent with simple competitive interaction at a single receptor population [6]. The binding kinetics follow classical Langmuir adsorption principles, with association and dissociation rate constants determining the equilibrium binding affinity [7].

Kinetic ParameterTiodazosin ValuePrazosin ComparisonDoxazosin Comparison
pA2 Value8.2-8.49.1-9.38.8-9.0
Ki (nM)4.0-6.30.5-0.81.0-1.6
Schild Slope0.90-1.100.95-1.050.92-1.08
Association Rate (M⁻¹s⁻¹)1.2-1.8 × 10⁷2.1-2.6 × 10⁷1.8-2.2 × 10⁷

The molecular binding interaction involves ion-pair formation between the protonated piperazine nitrogen of tiodazosin and the conserved aspartic acid residue (Asp 125) in the third transmembrane segment of alpha-1 receptors [8]. Additional binding stabilization occurs through hydrogen bonding with serine residues in the fifth transmembrane segment and hydrophobic interactions with aromatic residues [8] [9].

Secondary Vasodilatory Mechanisms Beyond Receptor Blockade

Beyond primary alpha-1 adrenergic receptor antagonism, tiodazosin exhibits secondary vasodilatory mechanisms that contribute to its overall pharmacological profile [10] [11]. These mechanisms include modulation of intracellular calcium handling, effects on cyclic nucleotide systems, and potential interactions with potassium channels [11].

The compound demonstrates capacity to reduce intracellular calcium mobilization through mechanisms independent of alpha-1 receptor blockade [11]. This occurs via interference with calcium release from sarcoplasmic reticulum stores and modulation of voltage-operated calcium channels, resulting in enhanced vascular smooth muscle relaxation [11].

Cyclic nucleotide pathway modulation represents another significant secondary mechanism. Tiodazosin has been shown to influence cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells [11]. The compound may inhibit phosphodiesterase activity, leading to elevated intracellular cyclic nucleotide concentrations and consequent vasodilation [11].

Secondary MechanismEffect MagnitudeTime CourseTissue Selectivity
Calcium Channel Modulation15-25% additional relaxation30-60 minutesArterial > Venous
cAMP Enhancement1.5-2.0 fold increase15-45 minutesUniform distribution
cGMP Potentiation1.3-1.8 fold increase20-50 minutesArterial preference
K⁺ Channel Activation10-20% contribution45-90 minutesVariable

Endothelium-dependent mechanisms may also contribute to tiodazosin's vasodilatory profile through enhancement of nitric oxide bioavailability and prostacyclin production [11]. These effects occur independently of direct alpha-1 receptor antagonism and contribute to the compound's sustained vasodilatory activity [11].

Comparative Pharmacodynamics with Prazosin and Doxazosin

Tiodazosin demonstrates distinct pharmacodynamic characteristics when compared to prototype quinazoline alpha-1 antagonists prazosin and doxazosin [10] [12] [13]. The comparative analysis reveals significant differences in receptor binding kinetics, duration of action, and hemodynamic response patterns [13] [4].

Receptor binding affinity comparison shows tiodazosin exhibits lower overall potency compared to both prazosin and doxazosin, with approximately 5-10 fold reduced binding affinity [4]. However, tiodazosin demonstrates more balanced subtype distribution with less pronounced selectivity variations across alpha-1 receptor subtypes [4].

Pharmacodynamic ParameterTiodazosinPrazosinDoxazosin
Alpha-1A Affinity (pKi)7.8-8.29.5-9.98.8-9.2
Alpha-1B Affinity (pKi)7.6-8.09.3-9.78.6-9.0
Alpha-1D Affinity (pKi)7.7-8.19.4-9.88.7-9.1
Onset Time (minutes)45-9030-6060-120
Peak Effect (hours)3-52-44-6
Duration (hours)12-186-1218-24

Hemodynamic response patterns differ substantially among the three compounds [12] [13]. Tiodazosin produces more gradual blood pressure reduction with reduced incidence of first-dose hypotension compared to prazosin [13]. The compound exhibits intermediate duration of action between the shorter-acting prazosin and longer-acting doxazosin [12] [13].

Bioavailability characteristics represent a significant distinguishing feature. Tiodazosin demonstrates markedly reduced oral bioavailability (25-35%) compared to prazosin (60-65%) and doxazosin (63-68%) [10] [14]. This reduced bioavailability contributes to unpredictable pharmacokinetic behavior and necessitates higher dosing requirements [10].

Tissue selectivity patterns show tiodazosin exhibits enhanced venous selectivity compared to prazosin and doxazosin [6]. The compound produces non-parallel shifts and marked depression of maximal responses in venous tissues, contrasting with the parallel shifts observed in arterial preparations [6]. This differential tissue response suggests additional mechanisms beyond simple competitive antagonism in venous smooth muscle [6].

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

467.1142511 g/mol

Monoisotopic Mass

467.1142511 g/mol

Heavy Atom Count

31

UNII

8N3U77J896

Dates

Last modified: 08-10-2024

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